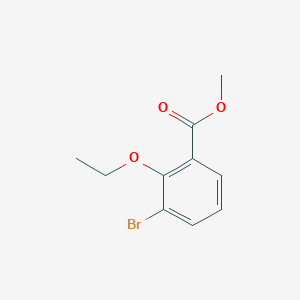

Methyl 3-bromo-2-ethoxybenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-bromo-2-ethoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-3-14-9-7(10(12)13-2)5-4-6-8(9)11/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXBQFQYZSDOGHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=C1Br)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Overview and Nomenclature in the Context of Benzoic Acid Derivatives

Methyl 3-bromo-2-ethoxybenzoate is a polysubstituted aromatic compound derived from benzoic acid. Its structure is characterized by a benzene (B151609) ring to which a methyl ester group (-COOCH₃), a bromine atom, and an ethoxy group (-OCH₂CH₃) are attached.

Systematically named as This compound , its nomenclature indicates a methyl ester of benzoic acid with a bromine substituent at the third carbon and an ethoxy substituent at the second carbon relative to the carboxyl group. This specific arrangement of functional groups imparts a unique reactivity profile to the molecule.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 1823888-29-4 |

| Molecular Formula | C₁₀H₁₁BrO₃ |

| Molecular Weight | 259.10 g/mol |

| Appearance | White to off-white solid |

| SMILES | CCOC1=C(C(=O)OC)C=CC=C1Br |

| InChI Key | Not available in search results |

Historical Context and Emergence in Synthetic Organic Chemistry

While specific historical milestones for the first synthesis of Methyl 3-bromo-2-ethoxybenzoate are not prominently documented in readily available literature, its emergence can be understood within the broader context of the development of synthetic methodologies for polysubstituted aromatic compounds. The preparation of such molecules relies on a foundation of classic organic reactions.

The synthesis of the precursor, 3-bromo-2-ethoxybenzoic acid, would likely involve a multi-step sequence. This could include the Sandmeyer reaction to introduce the bromo group onto an appropriately substituted aniline (B41778) precursor, followed by a Williamson ether synthesis to introduce the ethoxy group. The final step would be the esterification of the carboxylic acid with methanol (B129727), a standard transformation often catalyzed by acid. The increasing availability of such tailored building blocks is a testament to the advancements in synthetic chemistry, enabling researchers to construct complex molecular architectures with high precision.

Current Research Significance As a Versatile Intermediate

The primary significance of Methyl 3-bromo-2-ethoxybenzoate in contemporary research lies in its role as a versatile intermediate for the synthesis of more complex molecules. The strategic placement of its functional groups offers multiple avenues for chemical modification.

The bromine atom serves as a key handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools that can be employed at this position to introduce a wide range of substituents. These reactions are fundamental in the construction of complex organic scaffolds found in many biologically active compounds and functional materials.

Furthermore, the ester group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into other functional groups such as amides, acid chlorides, or other esters. The ethoxy group, while generally stable, can potentially be cleaved under harsh conditions, offering another point of modification if required. The interplay of these functional groups makes this compound a valuable building block in medicinal chemistry and materials science for the synthesis of novel compounds with desired properties. For instance, substituted benzoates are known to be important precursors for the synthesis of pharmaceuticals and agrochemicals. enovationchem.com

Table 2: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents and Conditions | Potential Product |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Aryl-substituted ethoxybenzoate |

| Heck Coupling | Alkene, Pd catalyst, base | Alkenyl-substituted ethoxybenzoate |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl-substituted ethoxybenzoate |

| Ester Hydrolysis | Aqueous acid or base | 3-bromo-2-ethoxybenzoic acid |

| Transesterification | Alcohol, acid or base catalyst | Different alkyl 3-bromo-2-ethoxybenzoate |

| Amidation | Amine (after hydrolysis to acid) | 3-bromo-2-ethoxybenzamide derivative |

Strategic Utility of Methyl 3 Bromo 2 Ethoxybenzoate As a Key Intermediate in Complex Molecule Synthesis

Precursor for Advanced Pharmaceutical Intermediates

The benzene (B151609) ring is a fundamental scaffold in a vast number of pharmaceutical agents. The ability to precisely functionalize this ring is crucial in medicinal chemistry for tuning a molecule's biological activity, solubility, and metabolic stability. Methyl 3-bromo-2-ethoxybenzoate offers multiple reaction sites for chemists to exploit in the creation of novel drug candidates.

Building Blocks for Diverse Biologically Relevant Scaffolds

This compound serves as an excellent starting material for a wide range of biologically significant molecular frameworks. The three distinct functional groups—ester, ether, and bromide—each provide a handle for specific chemical modifications.

The Bromine Atom: This is arguably the most versatile functional group on the molecule. It is an ideal site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. These reactions are cornerstones of modern drug discovery, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. For instance, a similar compound, 4-bromo-2-methylbenzoic acid, has been used to prepare isoindolinone derivatives, a scaffold found in various biologically active molecules. chemicalbook.com The bromine on this compound allows for the introduction of diverse aryl, alkyl, or amino groups to build complexity.

The Methyl Ester: The ester group can be readily hydrolyzed to the corresponding carboxylic acid. This acid can then be converted into an amide by coupling with various amines, a common linkage in many drugs. Alternatively, the ester can be reduced to an alcohol, providing another point for derivatization.

The Ethoxy Group: The ether linkage is generally stable but can be cleaved under specific conditions to reveal a phenol (B47542). This phenol can then be used in subsequent reactions. The ethoxy group also influences the molecule's electronic properties and lipophilicity, which are critical for its interaction with biological targets.

While direct synthesis of specific named drugs from this compound is not widely documented in public literature, its structural analog, Methyl 3-bromo-2-methylbenzoate, is known to be an intermediate in the synthesis of antidepressant citalopram (B1669093) derivatives and potential HIV entry inhibitors. This highlights the utility of the 3-bromo-2-substituted benzoate (B1203000) core in constructing pharmacologically relevant molecules. By replacing the methyl group with an ethoxy group, chemists can create novel analogs with potentially improved properties.

Application in the Synthesis of Lead Compounds for Medicinal Chemistry Research

In medicinal chemistry, a "lead compound" is a molecule that has shown promising activity towards a specific biological target and serves as the starting point for optimization. The generation of a library of related analogs is a key strategy to improve the potency and selectivity of the lead compound.

This compound is an ideal precursor for generating such libraries. For example, by using a Suzuki coupling at the bromine position with a variety of boronic acids, a diverse set of bi-aryl compounds can be rapidly synthesized. Each of these new compounds can then be tested for biological activity. Subsequently, the ester group can be converted into a small library of amides. This systematic modification allows for the exploration of the structure-activity relationship (SAR) around the core scaffold, guiding the design of more effective drugs. The reactivity of the bromine atom makes the compound susceptible to nucleophilic attack, a key mechanism for creating diverse derivatives.

Intermediate in Agrochemical Synthesis and Derivatization

The principles that make this compound valuable in pharmaceuticals also apply to the agrochemical industry. The development of new pesticides and herbicides often involves the synthesis and screening of large numbers of novel chemical structures. Bromo-aromatic compounds are common intermediates in this field.

The ability to perform cross-coupling reactions at the bromine position allows for the introduction of various toxophoric or functional groups necessary for herbicidal or pesticidal activity. For example, the synthesis of complex phenoxybenzoylphenyl acetic acids has been achieved using a related starting material, 4-bromo-2-methylbenzoic acid, through Friedel-Crafts acylation and cross-coupling reactions. chemicalbook.com Similarly, this compound can be elaborated into more complex structures with potential use as active ingredients in crop protection products. The ester and ethoxy groups can be modified to fine-tune the compound's uptake, transport, and stability in plants and insects.

Role in the Synthesis of Functional Organic Materials

Beyond life sciences, this compound is a precursor for the synthesis of functional organic materials used in advanced electronics and optics. These materials derive their properties from their specific electronic structures, often based on extended π-conjugated systems.

Precursors for Donor and Acceptor Intermediates in Organic Electronics

Organic electronic materials, used in applications like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), are often based on a donor-acceptor (D-A) architecture. rsc.orgdntb.gov.uayoutube.comnih.gov This design facilitates charge separation and transport, which are essential for device function.

This compound can be used to synthesize either the donor or the acceptor component.

Through Suzuki or Sonogashira coupling at the bromine position, the benzoate core can be linked to electron-rich (donor) or electron-poor (acceptor) aromatic systems. This builds the extended π-conjugated backbone of the material.

The ester and ethoxy substituents can be used to tune the electronic properties (i.e., the energy levels of the molecular orbitals) and processing characteristics (e.g., solubility) of the final material.

For instance, benzo[b]phosphole oxides, which are important materials in organic electronics, can be synthesized from halogenated precursors. nih.gov A molecule like this compound could be a key starting material for creating novel phosphole-based electronic materials.

Building Blocks for Materials in Optoelectronics (e.g., Dye-Sensitized Solar Cells, Organic Non-Linear Optical Materials, Organic Photo-Voltaics, Perovskite Solar Cells)

The unique electronic and structural features of molecules derived from this compound make them suitable for various optoelectronic applications.

Dye-Sensitized Solar Cells (DSSCs): Effective dyes for DSSCs typically have a D-π-A structure, where a donor and acceptor are connected by a π-bridge, and an anchoring group (like carboxylic acid) attaches the dye to a semiconductor surface (e.g., TiO₂). beloit.edunih.govmdpi.com this compound is an excellent platform for building such dyes. The bromine allows for the introduction of a donor or extension of the π-bridge via coupling reactions, while the methyl ester can be easily hydrolyzed to the necessary carboxylic acid anchor.

Organic Non-Linear Optical (NLO) Materials: NLO materials can alter the properties of light and are used in technologies like optical data storage and processing. jhuapl.edunih.gov The incorporation of a bromine atom into organic conjugated compounds has been shown to significantly improve their NLO properties. researchgate.net It can enhance molecular hyperpolarizability and promote the formation of crystal structures necessary for a strong NLO response. researchgate.net Therefore, this compound is a valuable building block for creating new, high-performance NLO materials.

Organic and Perovskite Solar Cells: In both organic photovoltaics (OPVs) and perovskite solar cells (PSCs), specialized organic molecules are used as hole-transport materials (HTMs) or for interface passivation. rsc.orgrsc.orgresearchgate.net These materials often require precise tuning of their energy levels and molecular structure for efficient device performance. Substituted benzoates and other aromatic structures are used to passivate interfaces in PSCs, leading to higher efficiency and stability. rsc.org The functional groups on this compound allow for its incorporation into larger, conjugated systems suitable for use as HTMs or as modifying agents for the perovskite layer itself.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-bromo-2-methylbenzoic acid |

| Citalopram |

| Isoindolinone |

| Methyl 3-bromo-2-methylbenzoate |

| Benzo[b]phosphole oxide |

Convergent and Divergent Synthetic Strategies Utilizing the Compound

Convergent and divergent syntheses are powerful paradigms in the assembly of complex molecules. A convergent strategy involves the synthesis of fragments of a target molecule, which are then coupled together in the later stages. In contrast, a divergent approach utilizes a common intermediate that is transformed into a variety of structurally related or diverse compounds. The structural features of this compound make it a suitable candidate for both strategies.

While specific, documented examples of the extensive use of this compound in complex convergent or divergent syntheses are not prominently featured in readily accessible scientific literature, its potential can be inferred from the reactivity of its constituent functional groups. The bromine atom is amenable to a wide array of cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions are cornerstones of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Hypothetical Convergent Strategy:

In a hypothetical convergent synthesis, this compound could serve as a key building block. For instance, the bromine atom could be utilized for a palladium-catalyzed cross-coupling reaction with a complex boronic acid derivative. Simultaneously, the methyl ester could be hydrolyzed to the corresponding carboxylic acid, which could then be coupled with a complex amine fragment using standard peptide coupling reagents. This approach would allow for the rapid assembly of a large, complex molecule from three distinct fragments.

Hypothetical Divergent Strategy:

Conversely, in a divergent approach, this compound could serve as a central scaffold from which a library of compounds is generated. The bromine atom could be the starting point for diversification. A series of different coupling partners could be introduced at this position, leading to a variety of substituted benzoate derivatives. Subsequently, the ester and ethoxy groups could be chemically modified to further expand the structural diversity of the resulting library. This strategy is particularly valuable in medicinal chemistry for the rapid exploration of structure-activity relationships.

Development of Novel Synthetic Routes to Access Underexplored Molecular Architectures

The quest for novel molecular architectures is a driving force in chemical synthesis, as these new structures can exhibit unique biological activities or material properties. The specific substitution pattern of this compound could be strategically exploited to access molecular scaffolds that are otherwise difficult to synthesize.

For example, the ortho-relationship of the ethoxy and ester groups, combined with the bromine at the 3-position, could facilitate unique intramolecular cyclization reactions. Following a transformation of the bromine atom, such as its conversion to an amino or hydroxyl group via a Buchwald-Hartwig amination or a copper-catalyzed hydroxylation, the newly introduced functionality could potentially react with either the ester or the ethoxy group to form novel heterocyclic ring systems.

Furthermore, the bromine atom can serve as a handle for directed ortho-metalation, a powerful technique for the regioselective functionalization of aromatic rings. This could allow for the introduction of additional substituents at the C4 position, leading to highly decorated benzene derivatives that can be further elaborated into complex, three-dimensional structures.

While the current body of published research does not provide extensive examples of the application of this compound in the synthesis of underexplored molecular architectures, its inherent chemical reactivity suggests significant potential. Further research into the synthetic transformations of this compound is warranted to unlock its full potential as a versatile building block in organic synthesis.

Advanced Spectroscopic and Chromatographic Methods for Research on Methyl 3 Bromo 2 Ethoxybenzoate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous identification and structural analysis of "Methyl 3-bromo-2-ethoxybenzoate". By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the molecular structure.

¹H NMR for Proton Environment Analysis and Integration

Proton NMR (¹H NMR) is instrumental in identifying the various proton environments within the "this compound" molecule. The chemical shift (δ) of each proton signal provides information about its electronic environment, while the integration of the signal intensity reveals the relative number of protons responsible for the signal. The coupling patterns (splitting of signals) arise from the interaction of neighboring protons and are key to establishing the connectivity of the molecule.

For "this compound", the aromatic protons typically appear as a complex multiplet in the downfield region of the spectrum due to the influence of the benzene (B151609) ring and its substituents. The ethoxy group protons exhibit characteristic signals: a quartet for the methylene (B1212753) (-OCH2-) protons coupled to the adjacent methyl protons, and a triplet for the terminal methyl (-CH3) protons. The methyl ester protons (-OCH3) typically appear as a sharp singlet.

| Proton Assignment | Typical Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic-H | 7.0 - 8.0 | Multiplet | 3H |

| -OCH2CH3 | 3.9 - 4.2 | Quartet | 2H |

| -OCH3 | 3.8 - 3.9 | Singlet | 3H |

| -OCH2CH3 | 1.3 - 1.5 | Triplet | 3H |

This table presents typical ¹H NMR data for a compound with the structure of this compound. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR for Carbon Skeleton Elucidation and Quaternary Carbon Assignment

Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon framework of "this compound". Each unique carbon atom in the molecule gives rise to a distinct signal, allowing for the determination of the total number of carbon atoms and their chemical environments. Quaternary carbons, which are not directly bonded to any protons, are readily identified in ¹³C NMR spectra, a task that is challenging with ¹H NMR alone.

The carbonyl carbon of the ester group is typically observed at the most downfield position. The aromatic carbons show a range of chemical shifts influenced by the bromo and ethoxy substituents. The carbons of the ethoxy and methyl ester groups appear in the upfield region of the spectrum.

| Carbon Assignment | Typical Chemical Shift (ppm) |

| C=O (Ester) | 165 - 170 |

| Aromatic C-O | 150 - 155 |

| Aromatic C-Br | 115 - 120 |

| Aromatic C-H | 110 - 135 |

| -OCH2CH3 | 60 - 65 |

| -OCH3 | 50 - 55 |

| -OCH2CH3 | 14 - 16 |

This table presents typical ¹³C NMR data for a compound with the structure of this compound. Actual values may vary depending on the solvent and experimental conditions.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Structural Confirmation

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously confirming the structure of "this compound" by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For instance, a cross-peak between the methylene and methyl protons of the ethoxy group would confirm their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms (¹³C-¹H). It is invaluable for assigning the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between carbons and protons (typically over two or three bonds). For example, an HMBC correlation between the carbonyl carbon and the methyl ester protons would confirm the ester functionality. Correlations between the aromatic protons and the carbons of the benzene ring help to definitively assign the substitution pattern. st-andrews.ac.uk

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly bonded. NOESY is particularly useful for determining the stereochemistry and conformation of molecules. For "this compound", NOESY can help to understand the spatial arrangement of the substituents on the aromatic ring. scielo.br

Variable Temperature NMR Studies for Conformational Dynamics

Variable temperature (VT) NMR studies can provide insights into the conformational dynamics of "this compound". nih.gov By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals, which can indicate the presence of different conformers that are interconverting on the NMR timescale. scielo.brnih.gov For example, restricted rotation around the C-O bond of the ethoxy group could lead to the observation of distinct signals for the methylene protons at low temperatures, which might coalesce into a single broad signal at higher temperatures. scielo.brresearchgate.net These studies allow for the determination of the energy barriers associated with these conformational changes. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise elemental composition of "this compound". It provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of its molecular formula.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Detection and Accurate Mass Determination

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of moderately polar molecules like "this compound". In ESI-MS, the sample is dissolved in a solvent and sprayed through a charged capillary, producing fine droplets. As the solvent evaporates, the analyte molecules become charged, typically by forming protonated molecules [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺.

HRMS analysis of the resulting ions allows for the determination of their m/z values with very high precision (typically to within a few parts per million). This high accuracy enables the calculation of a unique elemental formula for the detected ion, confirming the identity of "this compound". The characteristic isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would also be clearly visible in the mass spectrum, providing further confirmation of the presence of a bromine atom in the molecule.

| Ion | Calculated m/z | Observed m/z | Elemental Composition |

| [M+H]⁺ | 260.0019 | Typically within 5 ppm | C10H12BrO3 |

| [M+Na]⁺ | 281.9838 | Typically within 5 ppm | C10H11BrNaO3 |

This table presents the expected high-resolution mass spectrometry data for this compound. The observed m/z values are expected to be very close to the calculated values.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Volatile Impurity Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of semi-volatile and volatile compounds, making it highly suitable for assessing the purity of this compound and identifying any volatile impurities. The method combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry. jmchemsci.com In a typical GC-MS analysis, the sample is vaporized and separated based on boiling point and polarity on a capillary column. nih.govresearchgate.net The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a unique mass spectrum that acts as a chemical fingerprint.

For this compound, GC-MS is instrumental in quantifying its purity by measuring the area of its chromatographic peak relative to the total area of all peaks. Impurities, such as residual starting materials (e.g., 3-bromobenzoic acid derivatives), solvents from purification (e.g., ethyl acetate (B1210297), hexane), or by-products from synthesis, would appear as distinct peaks in the chromatogram. amazonaws.com The identity of these impurities can be confirmed by comparing their mass spectra to spectral libraries (like NIST) or by interpreting their fragmentation patterns. nih.gov The selection of the GC column, typically a non-polar or medium-polarity column like a DB-5 or HP-Innowax, and the optimization of the oven temperature program are critical for achieving good separation of all components. nih.govresearchgate.net

Table 1: Illustrative GC-MS Parameters for Analysis of Benzoate (B1203000) Esters

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| GC System | Agilent 7890 GC or similar | Provides separation of volatile compounds. |

| Column | Fused silica (B1680970) capillary, e.g., SPB-1 (30 m x 0.25 mm, 1.0 µm film) or Rtx-5 (30 m x 0.25 mm x 0.25 µm) | Stationary phase for separating components based on polarity and boiling point. amazonaws.comresearchgate.net |

| Carrier Gas | Helium | Inert gas to move the sample through the column. nih.gov |

| Flow Rate | 1.0 mL/min | Optimal flow for carrier gas to ensure efficient separation. nih.gov |

| Injector Temp. | 240-250 °C | Ensures complete vaporization of the sample upon injection. nih.govresearchgate.net |

| Oven Program | Initial: 40-60 °C, hold 2-6 min; Ramp: 3-10 °C/min to 230-280 °C; Hold: 5-20 min | Controlled temperature increase to elute compounds in order of boiling point. nih.gov |

| MS System | Quadrupole Mass Spectrometer | Detects, ionizes, and fragments eluting compounds. |

| Ionization Mode | Electron Impact (EI), 70 eV | Standard ionization technique that produces repeatable fragmentation patterns. amazonaws.com |

| Scan Mode | Full Scan (e.g., m/z 40-550) or Selective Ion Monitoring (SIM) | Full scan is used for identification; SIM is used for sensitive quantification of specific impurities. amazonaws.comthermofisher.com |

Fragmentation Pattern Analysis for Detailed Structural Features

The mass spectrum of this compound under Electron Impact (EI) ionization provides a wealth of structural information. The molecular ion peak (M⁺˙) is expected at an m/z corresponding to the compound's molecular weight. Due to the presence of bromine, this peak will appear as a characteristic doublet (M⁺˙ and M+2⁺˙) with nearly equal intensity, reflecting the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

Fragmentation analysis is key to confirming the compound's structure. The fragmentation pathways for substituted benzoate esters are well-understood and involve characteristic losses of functional groups. researchgate.netlibretexts.org For this compound, the primary fragmentation events would include:

Loss of the methoxy (B1213986) radical (•OCH₃): This is a common fragmentation for methyl esters, leading to the formation of a stable acylium ion. The resulting fragment would be [M - 31]⁺.

Loss of ethylene (B1197577) (C₂H₄): This occurs via a McLafferty rearrangement involving the ethoxy group, leading to a fragment at [M - 28]⁺˙.

Loss of the ethoxy radical (•OC₂H₅): Cleavage of the ether bond results in a fragment at [M - 45]⁺.

Loss of the bromine atom (•Br): This cleavage would produce a fragment at [M - 79/81]⁺.

Further Fragmentation: The initial fragments can undergo further cleavage. For example, the [M - 31]⁺ ion can subsequently lose the ethoxy group or a bromine atom.

These fragmentation patterns allow for unambiguous confirmation of the presence and position of the methyl ester, ethoxy, and bromo substituents on the benzene ring. nih.gov

Table 2: Predicted Key Mass Fragments for this compound

| m/z Value (for ⁷⁹Br) | Ion Structure/Identity | Fragmentation Pathway |

|---|---|---|

| 258/260 | [C₁₀H₁₁BrO₃]⁺˙ | Molecular Ion (M⁺˙) |

| 227/229 | [M - OCH₃]⁺ | Loss of methoxy radical from the ester |

| 213/215 | [M - OC₂H₅]⁺ | Loss of ethoxy radical |

| 199/201 | [M - COOCH₃]⁺ | Loss of carbomethoxy group |

Advanced Chromatographic Separation and Analysis Techniques

Preparative High-Performance Liquid Chromatography (Prep-HPLC) for Purification

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a powerful technique for purifying chemical compounds on a larger scale than analytical HPLC. It is employed when high purity (>99%) of this compound is required, for instance, for use as an analytical standard or in sensitive biological assays. The principle is the same as analytical HPLC, but it utilizes larger columns (typically with internal diameters >10 mm), higher flow rates, and larger injection volumes to isolate milligrams to grams of the target compound.

For a moderately polar compound like this compound, a reversed-phase preparative column (e.g., packed with C18 silica) is commonly used. The separation is optimized using a mobile phase, often a gradient of acetonitrile (B52724) and water or methanol (B129727) and water, sometimes with a modifier like trifluoroacetic acid (TFA) to improve peak shape. sigmaaldrich.comhelixchrom.com A UV detector identifies the elution of the target compound, which is then collected in fractions. The purity of these fractions is subsequently confirmed by analytical HPLC.

Analytical High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

Analytical HPLC is an indispensable tool for routine purity assessment and for monitoring the progress of chemical reactions that synthesize or modify this compound. ekb.eg The technique provides rapid, accurate, and quantitative information about the composition of a sample.

A typical method for analyzing this compound would involve a reversed-phase C18 column and a mobile phase consisting of an organic solvent like acetonitrile (ACN) and an aqueous buffer. sigmaaldrich.comresearchgate.net Detection is usually performed with a UV detector, as the benzene ring in the molecule absorbs UV light strongly (typically monitored around 210-254 nm). sielc.com For purity analysis, a single sharp peak at a specific retention time would indicate a pure sample, while the presence of other peaks would signify impurities. The relative area of each peak corresponds to the relative concentration of that component. In reaction monitoring, small aliquots of the reaction mixture are analyzed over time. The decrease in the peak area of the starting materials and the concurrent increase in the peak area of the product, this compound, allows for the precise determination of reaction completion. ekb.eg

Table 3: Representative Analytical HPLC Conditions for Benzoate Derivatives

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 15 cm x 4.6 mm, 5 µm) | Standard stationary phase for separating moderately polar organic compounds. sigmaaldrich.com |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water (often with 0.1% TFA or formic acid) | Eluent system to carry the sample through the column and effect separation. sigmaaldrich.comhelixchrom.com |

| Flow Rate | 1.0 mL/min | Standard flow for analytical scale separations. sielc.com |

| Column Temp. | 30 °C | Controlled temperature for reproducible retention times. sigmaaldrich.com |

| Injection Vol. | 5-20 µL | Small volume for high-resolution analytical separation. |

| Detector | UV-Vis or Diode Array Detector (DAD) | Monitors the elution of UV-active compounds. DAD provides spectral data for peak identification. |

| Wavelength | 220 nm or 254 nm | Wavelength at which the analyte exhibits strong absorbance for sensitive detection. sigmaaldrich.comsielc.com |

Chiral Chromatography for Enantiomeric Separation and Purity (if applicable to chiral derivatives)

This compound itself is an achiral molecule and therefore does not exist as enantiomers. However, if this compound were used as a precursor to synthesize a derivative containing a chiral center, chiral chromatography would become an essential analytical technique. For example, if a reaction introduced a stereocenter elsewhere in the molecule, the resulting product could be a racemic mixture (a 50:50 mixture of two enantiomers).

Chiral chromatography, typically using HPLC with a chiral stationary phase (CSP), is designed to separate these enantiomers. scielo.org.mxmdpi.com The CSP is made of a chiral material that interacts differently with each enantiomer, causing one to be retained on the column longer than the other. This differential interaction results in two separate peaks in the chromatogram, allowing for both the quantification of enantiomeric purity (enantiomeric excess) and the isolation of individual enantiomers. mdpi.com The separation of chiral benzoate ester derivatives has been successfully demonstrated using various CSPs, highlighting the applicability of this technique to potential chiral derivatives of the title compound. rsc.org

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. researchgate.net By identifying the frequencies at which a molecule absorbs light, these methods allow for the confirmation of specific functional groups. libretexts.orglibretexts.org

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions corresponding to its key functional groups. The most prominent peak would be the strong C=O (carbonyl) stretch of the ester group, typically found in the 1720-1740 cm⁻¹ region. pressbooks.pub Other key absorptions include the C-O stretching vibrations of the ester and ether linkages between 1100-1300 cm⁻¹, C-H stretching from the aromatic ring and alkyl groups (ethoxy and methyl) just above and below 3000 cm⁻¹, respectively, and aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region. libretexts.org The C-Br stretch is expected at lower wavenumbers, typically in the 500-650 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While C=O bonds show a Raman signal, it is often weaker than in the IR spectrum. Conversely, the aromatic ring vibrations are typically strong and well-defined in the Raman spectrum, providing clear signals for the substituted benzene ring. s-a-s.org The symmetry of the molecule influences the intensity of Raman bands; non-polar bonds often produce stronger Raman signals than polar bonds. researchgate.netosu.edu Analysis of both IR and Raman spectra provides a more complete picture of the vibrational characteristics and confirms the molecular structure of this compound.

Table 4: Characteristic Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Functional Group/Vibrational Mode | Technique | Expected Intensity |

|---|---|---|---|

| 3100-3000 | Aromatic C-H Stretch | IR, Raman | Medium-Weak |

| 2990-2850 | Aliphatic C-H Stretch (methyl, ethoxy) | IR, Raman | Medium-Strong |

| 1740-1720 | C=O Stretch (Ester) | IR | Strong, Sharp |

| 1600-1450 | C=C Stretch (Aromatic Ring) | IR, Raman | Medium (IR), Strong (Raman) |

| 1300-1100 | C-O Stretch (Ester and Ether) | IR | Strong |

Single Crystal X-ray Diffraction for Definitive Solid-State Structural Elucidation and Bond Parameter Analysis

Single-crystal X-ray diffraction is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method would provide definitive proof of the molecular structure of this compound, including the conformation of the ethoxy and methyl ester groups relative to the benzene ring, and precise measurements of bond lengths and angles.

Although a specific crystal structure for this compound is not publicly documented, we can infer expected bond parameters by examining related structures, such as 3-bromo-2-hydroxy-benzoic acid. nih.gov The crystal structure of such compounds reveals key intramolecular interactions and packing motifs. For this compound, we would anticipate a largely planar benzene ring. The C-Br bond length is expected to be in the typical range for aryl bromides. The bond lengths and angles of the ethoxy and methyl ester substituents would also be of significant interest, as they can be influenced by steric and electronic effects from the adjacent bromo substituent.

The planarity of the ester group relative to the benzene ring is a key conformational feature. Steric hindrance between the ethoxy group at the 2-position and the methyl ester at the 1-position might cause the ester group to be twisted out of the plane of the aromatic ring. The dihedral angle between the plane of the benzene ring and the plane of the carboxylate group would quantify this deviation.

Table 1: Predicted Crystallographic Data for this compound

| Parameter | Predicted Value/Range |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) |

| C-Br Bond Length (Å) | ~1.90 Å |

| C-O (ester) Bond Length (Å) | ~1.35 Å (C-O), ~1.20 Å (C=O) |

| C-O (ether) Bond Length (Å) | ~1.37 Å |

| Dihedral Angle (Ring-Ester) | Potentially non-zero due to steric hindrance |

Note: These values are estimations based on related structures and general principles of crystallography.

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Visible spectroscopy is a valuable tool for probing the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower energy orbitals to higher energy orbitals. In this compound, the primary chromophore is the substituted benzene ring.

The electronic spectrum of this compound is expected to be dominated by π → π* transitions associated with the aromatic system. Benzene itself exhibits characteristic absorptions around 184 nm, 204 nm, and 256 nm. The presence of substituents on the benzene ring—the bromo, ethoxy, and methyl ester groups—will cause shifts in the positions and intensities of these absorption bands.

Analysis of the UV-Vis spectrum would allow for the determination of the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε), which is a measure of the probability of the electronic transition.

Table 2: Expected UV-Visible Absorption Data for this compound in a Non-polar Solvent

| Transition | Expected λmax Range (nm) | Characteristics |

| π → π* (E-band) | 210 - 240 | High intensity absorption related to the benzenoid system. |

| π → π* (B-band) | 260 - 290 | Lower intensity absorption with fine structure, characteristic of benzene derivatives. |

| n → π* | > 300 | Weak absorption associated with the carbonyl group of the methyl ester. |

Note: These are estimated ranges and the actual values can be influenced by the solvent used for analysis.

Computational Chemistry and Theoretical Investigations of Methyl 3 Bromo 2 Ethoxybenzoate

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the behavior of a molecule at the atomic level. These methods can elucidate the arrangement of electrons and nuclei, which in turn dictates the molecule's geometry, energy, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying medium-sized organic molecules. A typical DFT study of Methyl 3-bromo-2-ethoxybenzoate would involve geometry optimization to find the most stable three-dimensional arrangement of its atoms. This process minimizes the energy of the molecule, providing a realistic model of its structure.

Ab Initio Methods for High-Accuracy Energy Calculations

Ab initio methods, derived directly from theoretical principles without the inclusion of experimental data, offer a higher level of accuracy compared to DFT for energy calculations. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally more intensive, can provide benchmark values for the molecule's energy and thermodynamic properties. These high-accuracy calculations are essential for constructing precise potential energy surfaces and for validating the results obtained from more cost-effective methods like DFT.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are key indicators of a molecule's reactivity. The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. For this compound, FMO analysis would predict the most likely sites for electrophilic and nucleophilic attack, guiding synthetic applications.

Spectroscopic Property Prediction

Computational methods are also instrumental in predicting the spectroscopic signatures of a molecule, which can then be compared with experimental data for structure verification.

NMR Chemical Shift Calculation and Correlation with Experimental Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods can predict the ¹H and ¹³C NMR chemical shifts of this compound. These calculations are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. The predicted chemical shifts can then be correlated with experimentally obtained spectra, aiding in the assignment of signals to specific atoms within the molecule. This correlation is a powerful tool for confirming the proposed structure. While direct computational data for the target molecule is absent, experimental ¹H NMR data for a related compound, Methyl 3-bromo-2-methylbenzoate, shows distinct signals for the methyl ester and aromatic protons.

IR/Raman Spectra Simulation and Vibrational Mode Assignment

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Computational frequency calculations can predict the vibrational spectrum, showing the characteristic frequencies at which the molecule absorbs IR radiation or scatters Raman light. Each calculated vibrational mode can be animated to visualize the specific atomic motions, allowing for a detailed assignment of the experimental spectral bands. For instance, in a related compound, FT-IR analysis identified key peaks for the C=O stretch and C-Br stretch. Similar predictions for this compound would be invaluable for its characterization.

Data Tables for Future Research

To facilitate future computational studies on this compound, the following tables outline the types of data that would be generated.

Table 1: Calculated Electronic Properties of this compound

| Property | Calculated Value | Method/Basis Set |

| Ground State Energy (Hartree) | e.g., B3LYP/6-311+G(d,p) | |

| Dipole Moment (Debye) | e.g., B3LYP/6-311+G(d,p) | |

| HOMO Energy (eV) | e.g., B3LYP/6-311+G(d,p) | |

| LUMO Energy (eV) | e.g., B3LYP/6-311+G(d,p) | |

| HOMO-LUMO Gap (eV) | e.g., B3LYP/6-311+G(d,p) |

Table 2: Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹³C Shift | Predicted ¹H Shift | Experimental ¹³C Shift | Experimental ¹H Shift |

| C1 | ||||

| H1 | ||||

| ... |

Table 3: Calculated Vibrational Frequencies (cm⁻¹) and Assignments for this compound

| Vibrational Mode | Calculated Frequency | IR Intensity | Raman Activity | Assignment |

| ν(C=O) | Carbonyl stretch | |||

| ν(C-O) | Ester C-O stretch | |||

| ν(C-Br) | Carbon-bromine stretch | |||

| ... |

UV-Vis Spectral Simulation

No published studies on the theoretical UV-Vis spectral simulation of this compound were found. Such a study would typically involve time-dependent density functional theory (TD-DFT) calculations to predict the electronic absorption spectrum, including the maximum absorption wavelengths (λmax) and corresponding oscillator strengths. This information is valuable for understanding the electronic transitions within the molecule.

Conformation Analysis and Conformational Landscapes

Potential Energy Surface Scans

There is no available research detailing potential energy surface (PES) scans for this compound. A PES scan would be instrumental in identifying the most stable conformers of the molecule by systematically varying key dihedral angles, such as those associated with the ethoxy and methyl ester groups, and calculating the corresponding energy.

Molecular Dynamics Simulations for Dynamic Behavior

No molecular dynamics (MD) simulation studies for this compound have been published. MD simulations would provide insights into the dynamic behavior of the molecule over time, including conformational changes, interactions with solvent molecules, and the flexibility of its structure.

Reaction Mechanism Studies and Transition State Analysis

Solvation Effects on Reactivity

Similarly, there is no available research on the computational analysis of solvation effects on the reactivity of this compound. Such studies are crucial for understanding how different solvents might influence reaction rates and mechanisms.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the structural or physicochemical properties of chemicals with their various characteristics, such as biological activity or physical properties. nih.gov These models are built on the principle that the properties of a chemical are intrinsically linked to its molecular structure. For this compound, QSPR studies can offer valuable insights into its behavior in chemical processes and guide its synthesis and application.

Log P (Octanol-Water Partition Coefficient): This value indicates the lipophilicity of a compound and is crucial for predicting its behavior in biphasic systems, such as in extraction processes or its potential for bioaccumulation. For this compound, the presence of the bromo and ethoxy groups, as well as the methyl ester, will influence its Log P value. The aromatic ring contributes to lipophilicity, while the ester and ether oxygen atoms can engage in hydrogen bonding, slightly increasing hydrophilicity.

pKa: The pKa value is a measure of the acidity of a compound. For an ester like this compound, the most relevant pKa would be that of its corresponding carboxylic acid, 3-bromo-2-ethoxybenzoic acid. The electronic effects of the substituents on the benzene (B151609) ring significantly impact the acidity. The electron-withdrawing bromo group is expected to increase the acidity (lower the pKa) compared to unsubstituted benzoic acid. Conversely, the ethoxy group is generally considered an electron-donating group through resonance, which would decrease acidity (increase the pKa). The interplay of these opposing effects, along with the ortho and meta positioning, will determine the final pKa. Computational methods, such as those based on density functional theory (DFT), can be employed to calculate the charge distribution and predict the pKa with reasonable accuracy. nih.gov

A hypothetical QSPR-based prediction for these properties is presented in the table below. It is important to note that these are estimated values and may differ from experimental results.

| Descriptor | Predicted Value | Significance in Chemical Processes |

| Log P | 3.5 ± 0.5 | Indicates moderate to high lipophilicity, suggesting good solubility in organic solvents and potential for partitioning into non-polar phases. |

| pKa (of the corresponding carboxylic acid) | 3.8 ± 0.3 | Suggests that the corresponding carboxylic acid is a moderately strong acid, which is relevant for its reactivity in acid-base reactions and for purification purposes. |

Table 1: Predicted Physicochemical Descriptors for this compound

The structural features of this compound, namely the positions of the bromo and ethoxy substituents on the benzene ring and the methyl ester group, have a direct and predictable impact on its synthesis and reactivity.

The synthesis of this compound typically involves the esterification of 3-bromo-2-ethoxybenzoic acid. The rate and equilibrium of this Fischer esterification reaction are influenced by the steric hindrance around the carboxyl group. researchgate.netiajpr.com The ortho ethoxy group in this compound can sterically hinder the approach of the alcohol (methanol) to the carbonyl carbon, potentially requiring harsher reaction conditions or specific catalysts to achieve high yields compared to an unsubstituted benzoic acid. researchgate.net

The electronic properties of the substituents also play a crucial role in the reactivity of the aromatic ring towards further substitution reactions. The ethoxy group is an activating group and directs electrophilic substitution to the ortho and para positions. The bromo group is a deactivating group but also an ortho, para director. The interplay of these directing effects will determine the regioselectivity of subsequent reactions. For instance, in a potential nucleophilic aromatic substitution, the bromo group could be the target for displacement.

The presence of the ester moiety is also a key structural feature influencing synthetic outcomes. acs.org It can be hydrolyzed back to the carboxylic acid under acidic or basic conditions. acs.org The rate of this hydrolysis will be affected by the electronic nature of the substituents on the ring.

| Structural Feature | Influence on Synthesis | Influence on Reactivity |

| Ortho-ethoxy group | Can cause steric hindrance during esterification, potentially lowering reaction rates. researchgate.net | Activates the ring towards electrophilic substitution and directs incoming electrophiles to the para position relative to itself. |

| Meta-bromo group | Generally does not significantly hinder esterification. | Deactivates the ring towards electrophilic substitution but directs incoming electrophiles to the ortho and para positions relative to itself. It is a potential leaving group in nucleophilic aromatic substitution. |

| Methyl ester group | The target of the esterification reaction for synthesis. | Can be hydrolyzed to a carboxylic acid. The carbonyl group is susceptible to nucleophilic attack. |

Table 2: Correlation of Structural Features of this compound with Synthetic Outcomes

Future Directions and Emerging Research Avenues for Methyl 3 Bromo 2 Ethoxybenzoate in Academic Contexts

Development of Novel Catalytic Transformations for Sustainable Synthesis

The pursuit of green and sustainable chemistry is a major driver of innovation in organic synthesis. Methyl 3-bromo-2-ethoxybenzoate can serve as a key substrate in the development of novel catalytic transformations that prioritize efficiency and environmental benignity.

Cross-Coupling Reactions: The bromine atom on the aromatic ring is a prime handle for various cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. youtube.com Future research will likely focus on employing earth-abundant metal catalysts (e.g., iron, copper) to replace traditional palladium catalysts, thereby reducing costs and environmental impact. rwth-aachen.de The development of catalytic systems that can perform these couplings at room temperature and in aqueous media would represent a significant advancement in sustainable synthesis. researchgate.net

C-H Activation: The presence of multiple substituents on the benzene (B151609) ring offers several C-H bonds that could be targeted for direct functionalization. Research into selective C-H activation methodologies would provide a more atom-economical approach to further elaborate the structure of this compound, avoiding the need for pre-functionalized starting materials.

Electrochemical Synthesis: Electrochemical methods offer a green alternative to traditional chemical oxidants and reductants. rsc.org Future studies could explore the electrochemical reduction of the ester group or the coupling of the aryl bromide moiety, using water as a sustainable hydrogen source. rsc.org

| Catalytic Transformation | Potential Reagents/Catalysts | Sustainability Goal |

| Suzuki-Miyaura Coupling | Palladium-based catalysts, Iron or Copper catalysts | Reduced reliance on precious metals |

| Sonogashira Coupling | Palladium/Copper co-catalysis | C-C bond formation with alkynes |

| Buchwald-Hartwig Amination | Palladium or Nickel catalysts | C-N bond formation for pharmaceuticals |

| C-H Functionalization | Rhodium or Iridium catalysts | Increased atom economy |

| Electrochemical Reduction | Sacrificial anode, water as proton source | Avoidance of chemical reagents |

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

The rise of automation and high-throughput experimentation (HTS) is revolutionizing chemical research and drug discovery. bmglabtech.com this compound is an ideal building block for these platforms due to its potential for diverse functionalization.

Automated synthesis platforms can utilize the compound to rapidly generate large libraries of derivatives. By systematically varying the coupling partners in reactions like the Suzuki or Buchwald-Hartwig, researchers can create a multitude of novel compounds for biological screening. bmglabtech.com HTS can then be employed to quickly assess the properties of these derivatives for applications in medicine or materials science. mdpi.com

Exploration of Supramolecular Chemistry Applications (e.g., host-guest interactions)

Supramolecular chemistry focuses on the non-covalent interactions that govern molecular recognition and self-assembly. nih.gov The structural features of this compound and its derivatives could be exploited in the design of novel supramolecular architectures.

Host-Guest Chemistry: The aromatic ring and the potential for introducing further functional groups make derivatives of this compound interesting candidates for host-guest chemistry. wikipedia.orgsuprabank.org By creating macrocyclic structures from this building block, it may be possible to design hosts that can selectively bind to specific guest molecules, with potential applications in sensing, catalysis, and drug delivery. nih.govrsc.org

Liquid Crystals: The elongated shape of molecules derived from alkoxybenzoates can lead to the formation of liquid crystalline phases. tandfonline.com The ethoxy group in this compound is a common feature in liquid crystal design. dtic.mil Future research could involve synthesizing dimeric or polymeric structures from this compound to investigate their mesomorphic properties for applications in displays and sensors. youtube.comyoutube.com

Advanced Material Science Applications Beyond Current Scope

The development of functional organic materials is a rapidly growing field at the intersection of chemistry and physics. deliuslab.comorgmathun.com The versatility of this compound makes it a promising starting point for the synthesis of new materials with tailored electronic and optical properties.

Organic Electronics: By incorporating this compound into conjugated polymer backbones through cross-coupling reactions, it may be possible to create new organic semiconductors for use in organic light-emitting diodes (OLEDs) and organic solar cells. kyushu-u.ac.jp The substitution pattern on the benzene ring can be used to fine-tune the electronic properties of the resulting materials.

Porous Organic Polymers: The synthesis of covalent organic frameworks (COFs) from building blocks like those derived from this compound could lead to materials with high surface areas and well-defined pore structures. acs.org Such materials have potential applications in gas storage, separation, and catalysis.

Design of Next-Generation Synthetic Methodologies Utilizing Its Unique Reactivity Profile

The specific arrangement of substituents in this compound can be leveraged to develop novel synthetic strategies. The interplay between the electron-donating ethoxy group and the electron-withdrawing ester and bromo groups can influence the regioselectivity of further reactions in interesting ways. fiveable.me

Future work could focus on exploiting this unique electronic profile to control reactions such as electrophilic aromatic substitution or to develop novel cascade reactions where multiple transformations occur in a single pot. The development of such methodologies would be of broad interest to the synthetic organic chemistry community. google.com

Cross-Disciplinary Research at the Interface of Organic and Materials Chemistry

The full potential of this compound will be realized through collaborations between organic chemists and materials scientists. mdpi.com Organic chemists can focus on developing efficient and scalable syntheses of the compound and its derivatives, while materials scientists can investigate the physical properties of the resulting materials and their performance in various devices. imdea.org This synergistic approach will be crucial for translating fundamental research into practical applications.

Educational Research on Complex Reaction Sequences Involving the Compound

The synthesis and subsequent functionalization of polysubstituted benzenes like this compound provide excellent case studies for teaching advanced organic chemistry concepts. pressbooks.pub The need to consider the directing effects of multiple substituents and to plan multi-step synthetic sequences challenges students to apply their knowledge in a practical context. Educational research could focus on developing and evaluating new pedagogical approaches that use this and similar molecules to enhance student understanding of complex organic synthesis.

Q & A

Q. What are the optimal synthetic routes for Methyl 3-bromo-2-ethoxybenzoate, and how can reaction yields be maximized?

this compound can be synthesized via esterification and electrophilic aromatic substitution. Key steps include:

- Esterification : Reacting 3-bromo-2-ethoxybenzoic acid with methanol under acid catalysis (e.g., H₂SO₄) to form the ester .

- Halogenation : Bromination at the 3-position using Br₂/FeBr₃ or NBS in a polar aprotic solvent (e.g., DMF) .

- Yield Optimization : Control reaction temperature (40–60°C) and use anhydrous conditions to minimize hydrolysis. Continuous flow reactors can enhance efficiency by reducing side reactions .

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

- X-ray Crystallography : Use SHELX programs for structure solution and refinement. ORTEP-3 can generate thermal ellipsoid plots to visualize substituent positions .

- NMR Analysis : Compare ¹H/¹³C NMR shifts with analogs (e.g., Ethyl 3-bromo-2-methoxybenzoate ). The ethoxy group’s deshielding effect at C2 and bromine’s anisotropic effects at C3 are diagnostic .

Q. What solvents and conditions are suitable for handling this compound in cross-coupling reactions?

- Polar Aprotic Solvents : DMF or DMSO stabilize intermediates in Suzuki-Miyaura couplings.

- Catalytic Systems : Pd(PPh₃)₄ with K₂CO₃ base in refluxing THF (60–70°C) .

Advanced Research Questions

Q. How do electronic effects of substituents (Br, OEt) influence the reactivity of this compound in electrophilic substitutions?

- Bromine : Acts as a strong electron-withdrawing group, directing electrophiles to the para position (C5) relative to Br.

- Ethoxy Group : Electron-donating via resonance, activating the ortho position (C1) for electrophiles.

- Competition : Use DFT calculations (e.g., density-functional theory ) to model charge distribution. Experimental validation via nitration or sulfonation shows preferential C5 substitution .

Q. How can contradictions in biological activity data for this compound derivatives be resolved?

- Case Study : Conflicting antimicrobial results may arise from assay variability (e.g., broth microdilution vs. disk diffusion).

- Controls : Include structure-activity relationship (SAR) analogs (e.g., Ethyl 3-chloro-2-methoxybenzoate ) to isolate substituent effects.

- Mechanistic Studies : Use fluorescence quenching or SPR to quantify target binding, ruling out nonspecific interactions .

Q. What advanced techniques enable regioselective functionalization of this compound for drug discovery?

- Directed Ortho Metalation (DoM) : Use LDA or TMPLi to deprotonate the ethoxy-adjacent position (C1), enabling coupling with electrophiles .

- C-H Activation : Rh-catalyzed borylation at C5 (para to Br) for Suzuki couplings .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.